molecular formula C15H15FN4O2S B2851377 Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-73-8

Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2851377
CAS RN: 909574-73-8
M. Wt: 334.37
InChI Key: VBYDCGSSNYAVEJ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific molecular structure and the conditions under which it’s reacted. Common reactions for similar compounds could include further substitutions or additions, depending on the presence and position of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s specific molecular structure and composition .

Future Directions

The future directions for research and development involving this compound would depend on its intended uses and how well it performs in those applications. This could involve further modifications to its structure to improve its properties, or testing it in new applications .

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress .

Biochemical Pathways

The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in cellular responses to stress, inflammation, and cell death .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body

properties

IUPAC Name

methyl 7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYDCGSSNYAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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